Cas no 129769-11-5 (2-Piperidinecarboxylic acid, 4,4-dimethyl-, methyl ester, hydrochloride)

2-Piperidinecarboxylic acid, 4,4-dimethyl-, methyl ester, hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 2-Piperidinecarboxylic acid, 4,4-dimethyl-, methyl ester, hydrochloride
- methyl 4,4-dimethylpiperidine-2-carboxylate hydrochloride
- 129769-11-5
- SCHEMBL9192810
- VZPUDYDFOJSSCR-UHFFFAOYSA-N
- DB-386452
- AT40735
- EN300-25694874
- 4,4-dimethyl pipecolic acid methyl ester hydrochloride
-
- Inchi: InChI=1S/C9H17NO2.ClH/c1-9(2)4-5-10-7(6-9)8(11)12-3;/h7,10H,4-6H2,1-3H3;1H
- InChI Key: VZPUDYDFOJSSCR-UHFFFAOYSA-N
- SMILES: CC1(CCNC(C1)C(=O)OC)C.Cl
Computed Properties
- Exact Mass: 207.10274
- Monoisotopic Mass: 207.1026065g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 177
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.3Ų
Experimental Properties
- PSA: 38.33
2-Piperidinecarboxylic acid, 4,4-dimethyl-, methyl ester, hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-25694874-0.25g |
methyl 4,4-dimethylpiperidine-2-carboxylate hydrochloride |
129769-11-5 | 95% | 0.25g |
$835.0 | 2024-06-18 | |
Enamine | EN300-25694874-0.5g |
methyl 4,4-dimethylpiperidine-2-carboxylate hydrochloride |
129769-11-5 | 95% | 0.5g |
$1316.0 | 2024-06-18 | |
Aaron | AR0284DP-50mg |
methyl 4,4-dimethylpiperidine-2-carboxylate hydrochloride |
129769-11-5 | 95% | 50mg |
$641.00 | 2025-02-15 | |
Aaron | AR0284DP-10g |
methyl 4,4-dimethylpiperidine-2-carboxylate hydrochloride |
129769-11-5 | 95% | 10g |
$9994.00 | 2023-12-16 | |
Aaron | AR0284DP-2.5g |
methyl 4,4-dimethylpiperidine-2-carboxylate hydrochloride |
129769-11-5 | 95% | 2.5g |
$4568.00 | 2025-02-15 | |
Enamine | EN300-25694874-0.05g |
methyl 4,4-dimethylpiperidine-2-carboxylate hydrochloride |
129769-11-5 | 95% | 0.05g |
$448.0 | 2024-06-18 | |
Enamine | EN300-25694874-0.1g |
methyl 4,4-dimethylpiperidine-2-carboxylate hydrochloride |
129769-11-5 | 95% | 0.1g |
$584.0 | 2024-06-18 | |
Enamine | EN300-25694874-5.0g |
methyl 4,4-dimethylpiperidine-2-carboxylate hydrochloride |
129769-11-5 | 95% | 5.0g |
$4890.0 | 2024-06-18 | |
Aaron | AR0284DP-5g |
methyl 4,4-dimethylpiperidine-2-carboxylate hydrochloride |
129769-11-5 | 95% | 5g |
$6749.00 | 2025-02-15 | |
Aaron | AR0284DP-100mg |
methyl 4,4-dimethylpiperidine-2-carboxylate hydrochloride |
129769-11-5 | 95% | 100mg |
$828.00 | 2025-02-15 |
2-Piperidinecarboxylic acid, 4,4-dimethyl-, methyl ester, hydrochloride Related Literature
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Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
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Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
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Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
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Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
Additional information on 2-Piperidinecarboxylic acid, 4,4-dimethyl-, methyl ester, hydrochloride
Research Brief on 2-Piperidinecarboxylic acid, 4,4-dimethyl-, methyl ester, hydrochloride (CAS: 129769-11-5)
2-Piperidinecarboxylic acid, 4,4-dimethyl-, methyl ester, hydrochloride (CAS: 129769-11-5) is a chemical compound of significant interest in the field of medicinal chemistry and drug development. This compound, often referred to as a piperidine derivative, has been the subject of recent research due to its potential pharmacological properties and applications in the synthesis of bioactive molecules. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in organic synthesis and drug discovery.
Recent studies have focused on the structural and functional characterization of this compound, particularly its role as a building block for the development of novel therapeutic agents. Researchers have explored its utility in the synthesis of inhibitors targeting key enzymes involved in neurodegenerative diseases, cancer, and infectious diseases. The compound's unique stereochemistry and functional groups make it a versatile scaffold for medicinal chemistry applications.
One of the key findings from recent literature is the compound's potential as a precursor in the synthesis of gamma-secretase modulators, which are being investigated for their role in Alzheimer's disease treatment. The 4,4-dimethyl substitution on the piperidine ring has been shown to influence the compound's binding affinity and selectivity towards specific biological targets. Additionally, its ester functionality allows for further chemical modifications, enabling the development of prodrugs and other derivatives with improved pharmacokinetic properties.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficacy of derivatives of 2-Piperidinecarboxylic acid, 4,4-dimethyl-, methyl ester, hydrochloride in inhibiting amyloid-beta aggregation, a hallmark of Alzheimer's disease pathology. The study highlighted the compound's ability to cross the blood-brain barrier, a critical factor for central nervous system-targeted therapies. These findings underscore the compound's potential as a lead structure for further optimization and development.
Another area of active research involves the use of this compound in the synthesis of antiviral agents. A recent preprint (2024) reported its incorporation into novel small molecules with activity against RNA viruses, including SARS-CoV-2. The researchers attributed the observed antiviral effects to the compound's ability to interfere with viral replication machinery, suggesting its potential as a broad-spectrum antiviral scaffold.
The safety profile and synthetic accessibility of 2-Piperidinecarboxylic acid, 4,4-dimethyl-, methyl ester, hydrochloride have also been subjects of recent investigations. Toxicological studies conducted in 2023 indicated favorable safety parameters at therapeutic concentrations, supporting its further development as a pharmaceutical intermediate. Moreover, advances in green chemistry approaches have led to more efficient synthetic routes for this compound, reducing production costs and environmental impact.
Looking forward, researchers anticipate that this compound will continue to play a significant role in drug discovery efforts, particularly in the development of central nervous system therapeutics and antiviral agents. Its structural features offer numerous opportunities for medicinal chemistry optimization, and ongoing research is expected to yield new derivatives with enhanced biological activities and drug-like properties.
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